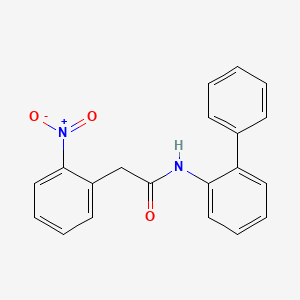![molecular formula C11H7ClF3NO2S2 B5822362 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, also known as TCF-218, is a chemical compound that has gained significant attention in scientific research. TCF-218 is a potent inhibitor of the protein kinases, including polo-like kinase 1 (PLK1) and Aurora A kinase, which are involved in cell division and proliferation.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide inhibits PLK1 and Aurora A kinase by binding to the ATP-binding pocket of these enzymes. PLK1 and Aurora A kinase are essential for mitotic spindle formation and chromosome segregation during cell division. Inhibition of these enzymes leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit tumor growth in various cancer cell lines and xenograft models. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, which are important processes for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is its high potency and selectivity for PLK1 and Aurora A kinase. This makes it an ideal tool for studying the role of these enzymes in cancer biology. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well established. Therefore, caution should be exercised when using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in lab experiments.
Zukünftige Richtungen
There are several future directions for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide research. One area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide-based combination therapies for cancer treatment. PLK1 and Aurora A kinase inhibitors have shown synergistic effects with other chemotherapeutic agents, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide may have similar potential. Another area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide analogs with improved pharmacokinetic properties and toxicity profiles. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide may have potential applications in other diseases where PLK1 and Aurora A kinase are dysregulated, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a promising compound for cancer treatment that inhibits PLK1 and Aurora A kinase. Its high potency and selectivity make it an ideal tool for studying the role of these enzymes in cancer biology. However, its pharmacokinetic properties and toxicity profile need further investigation. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has potential applications in combination therapies and other diseases where PLK1 and Aurora A kinase are dysregulated.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide involves the reaction of 2-amino-5-chlorobenzotrifluoride with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is purified using column chromatography to obtain N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential use in cancer treatment. PLK1 and Aurora A kinase are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has shown promising results in preclinical studies as a potent antitumor agent.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S2/c12-8-4-3-7(11(13,14)15)6-9(8)16-20(17,18)10-2-1-5-19-10/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKANVMMIVMKKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)
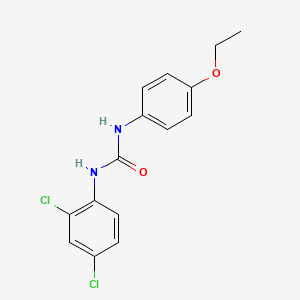
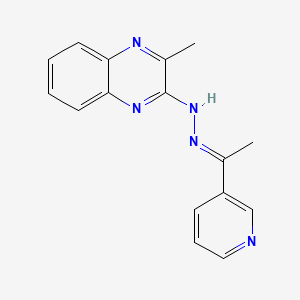
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)
![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)
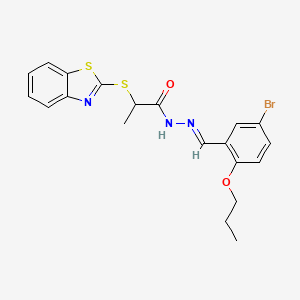
![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)
![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)
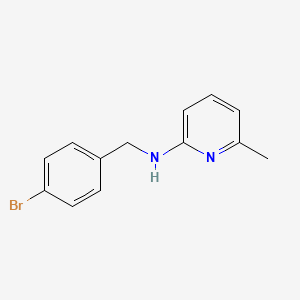
![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)
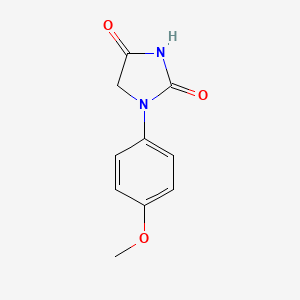
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)
